(3R,4S)-rel-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVUWEZGXXHYPH-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-rel-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17FN2O2
- Molecular Weight : 252.28 g/mol
- CAS Number : 1821776-21-9
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It is believed to act as an inhibitor of certain receptors and enzymes involved in neuropharmacology.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound shows affinity for dopamine receptors, which may contribute to its potential use in treating neurological disorders.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Antidepressant Effects : In animal models, this compound exhibited significant antidepressant-like effects, suggesting its potential utility in treating depression.
- Neuroprotective Properties : The compound demonstrated protective effects against neurotoxicity induced by various agents, indicating a role in neuroprotection.
Case Studies
-
Study on Depression Models :
- A study conducted on rodents showed that administration of this compound led to a marked reduction in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST).
- The results indicated that the compound may enhance serotonergic and dopaminergic signaling pathways.
-
Neuroprotection Against Oxidative Stress :
- In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to oxidative stress.
- Mechanistic investigations suggested that the neuroprotective effect is mediated through the inhibition of reactive oxygen species (ROS) formation.
Data Tables
| Biological Activity | Model Used | Observations |
|---|---|---|
| Antidepressant | Rodent FST & TST | Significant reduction in scores |
| Neuroprotection | Neuronal cultures | Decreased cell death under stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
